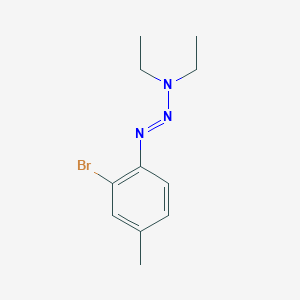
Carbonofluoridic acid;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonofluoridic acid, also known as formic acid, is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, pungent liquid that is completely miscible with water and many polar solvents. Formic acid occurs naturally in the venom of ants and bees and is used in various industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods:
Hydrolysis of Methyl Formate: This method involves the hydrolysis of methyl formate (HCOOCH3) in the presence of water to produce formic acid and methanol.
Oxidation of Methanol: Methanol can be oxidized using a catalyst to produce formic acid.
Carbonylation of Methanol: This process involves the reaction of methanol with carbon monoxide in the presence of a strong acid to produce formic acid.
Industrial Production Methods
Industrially, formic acid is produced mainly by the hydrolysis of methyl formate. This process is preferred due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a strong acid catalyst at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Formic acid undergoes various chemical reactions, including:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to methanol.
Dehydration: Formic acid can be dehydrated to produce carbon monoxide and water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Dehydration: Dehydration is typically carried out using sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Methanol (CH3OH).
Dehydration: Carbon monoxide (CO) and water (H2O).
Aplicaciones Científicas De Investigación
Formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a source of carbon monoxide in various chemical reactions.
Biology: Formic acid is used in the preservation of biological specimens and as a disinfectant.
Medicine: It is used in the treatment of warts and as a component in some pharmaceutical formulations.
Industry: Formic acid is used in leather tanning, textile dyeing, and as a preservative in animal feed
Mecanismo De Acción
Comparación Con Compuestos Similares
Formic acid can be compared with other carboxylic acids such as:
Acetic Acid (CH3COOH): Acetic acid is a slightly larger molecule with similar properties but is less acidic than formic acid.
Propionic Acid (CH3CH2COOH): Propionic acid is another carboxylic acid that is less acidic and has a higher molecular weight than formic acid.
Butyric Acid (CH3CH2CH2COOH): Butyric acid is known for its unpleasant odor and is less acidic compared to formic acid
Formic acid is unique due to its high acidity and small molecular size, which makes it highly reactive and useful in various applications.
Propiedades
Número CAS |
676369-72-5 |
|---|---|
Fórmula molecular |
C2H3FO4 |
Peso molecular |
110.04 g/mol |
Nombre IUPAC |
carbonofluoridic acid;formic acid |
InChI |
InChI=1S/CHFO2.CH2O2/c2-1(3)4;2-1-3/h(H,3,4);1H,(H,2,3) |
Clave InChI |
OMAXPDQNXCKMQM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)O.C(=O)(O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


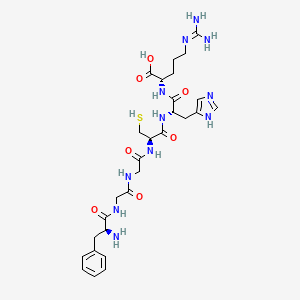
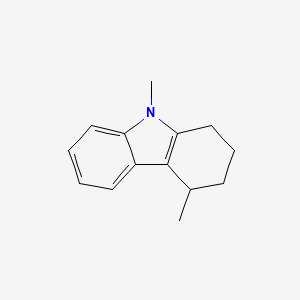
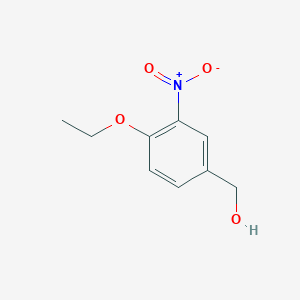
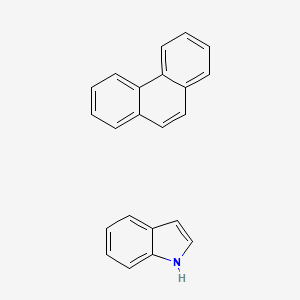
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
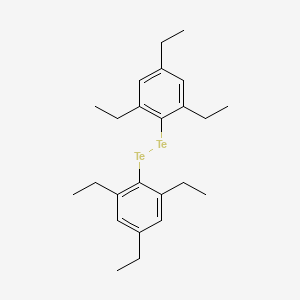
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
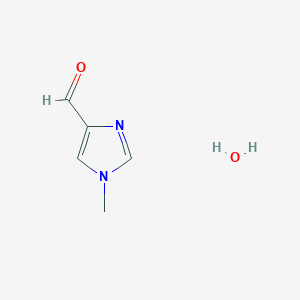

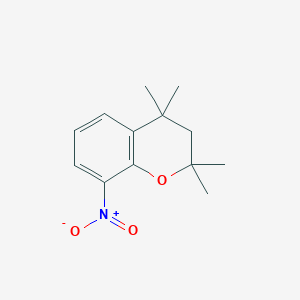
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)

